molecular formula C17H23N5O B11248754 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide

Cat. No.: B11248754
M. Wt: 313.4 g/mol
InChI Key: PTHSSMNOQWCKHC-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with ethylamino and methyl groups, connected to a phenyl ring that is further linked to a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions to introduce the ethylamino group.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 4-aminophenyl-2-methylpropanamide to form the final compound. This step often requires the use of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability. This method allows for the continuous introduction of reactants and removal of products, reducing reaction times and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanoic acid.

    Reduction: Formation of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide
  • N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide is unique due to the presence of the ethylamino group, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different pharmacological profiles and applications compared to similar compounds.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H23N5O/c1-5-18-15-10-12(4)19-17(22-15)21-14-8-6-13(7-9-14)20-16(23)11(2)3/h6-11H,5H2,1-4H3,(H,20,23)(H2,18,19,21,22)

InChI Key

PTHSSMNOQWCKHC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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